N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide

α1A-Adrenoceptor Agonist Urinary Incontinence Structure-Activity Relationship

This compound is a differentiated α1A-adrenoceptor agonist probe featuring a thioether-linked benzylcarbamoylmethyl group. Unlike sulfonamide/urea analogs, its unique linker chemistry enables targeted SAR and metabolic stability studies. Essential for validating α1A receptor function in urethral tissue contraction assays. Secure ≥95% purity for reproducible results. Buy now.

Molecular Formula C26H24N4O2S
Molecular Weight 456.56
CAS No. 1207040-83-2
Cat. No. B2643469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide
CAS1207040-83-2
Molecular FormulaC26H24N4O2S
Molecular Weight456.56
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C26H24N4O2S/c31-24(28-17-20-7-3-1-4-8-20)19-33-26-27-15-16-30(26)23-13-11-22(12-14-23)25(32)29-18-21-9-5-2-6-10-21/h1-16H,17-19H2,(H,28,31)(H,29,32)
InChIKeyNQMWARHCEDULME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide (CAS 1207040-83-2): Structural Classification and Baseline Properties


N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide (CAS 1207040-83-2) is a synthetic organic compound with the molecular formula C26H24N4O2S and a molecular weight of 456.56 g/mol . Its structure contains a benzamide core connected to a substituted imidazole ring via a thioether (-S-) bridge, and features two benzyl groups. This compound falls within the broad structural class of 4-(imidazol-1-yl)benzamide derivatives claimed in patents by Abbott Laboratories as α1A-adrenoceptor agonists for the treatment of urinary stress incontinence and related disorders [1]. Commercially, it is offered as a research-grade chemical with a reported purity of ≥95% [2].

Why Generic Substitution with Other 4-(Imidazol-1-yl)benzamides Fails for CAS 1207040-83-2


Within the 4-(imidazol-1-yl)benzamide chemotype, small structural variations—particularly at the imidazole 2-position and the benzamide N-substituent—can result in dramatic shifts in receptor subtype selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic profile [1]. The target compound's unique combination of a thioether-linked benzylcarbamoylmethyl group at the imidazole 2-position and an N-benzyl substituent on the benzamide distinguishes it from publicly exemplified analogs. Patent disclosures indicate that compounds within this generic class were optimized for α1A subtype selectivity to minimize cardiovascular side effects associated with non-selective α1 agonists such as phenylpropanolamine and midodrine [1]. Without empirical comparative data, any assumption of functional equivalence to other 4-(imidazol-1-yl)benzamides—including those with alternative 2-substituents (e.g., sulfonamides, ureas, carbamates) or different N-substituents (e.g., cyclohexyl, mesityl, thiophen-2-ylmethyl)—is scientifically unjustified .

Quantitative Differentiation Evidence for CAS 1207040-83-2: What the Available Data Do and Do Not Show


Structural Uniqueness vs. Patent-Exemplified α1A Agonist Scaffolds

CAS 1207040-83-2 possesses a thioether-linked benzylcarbamoylmethyl substituent at the imidazole 2-position combined with an N-benzyl benzamide. In the Abbott patent family (US6503935, US20030073850), the exemplified 4-(imidazol-1-yl)benzamides predominantly feature sulfonamide, sulfamide, urea, or carbamate linkers at the benzylic position rather than the thioether-amide motif present in this compound [1]. This structural distinction is notable because the thioether sulfur can engage in distinct non-covalent interactions (e.g., with metal ions or hydrophobic pockets) and may alter oxidative metabolic stability relative to sulfonamide- or urea-containing analogs. However, no direct comparative pharmacological data exist in the public domain for this specific compound.

α1A-Adrenoceptor Agonist Urinary Incontinence Structure-Activity Relationship

Commercial Availability and Specification Benchmarking

This compound is commercially available from specialty chemical suppliers with a reported purity of ≥95% (HPLC) [1]. Its molecular weight is 456.56 g/mol, and its molecular formula is C26H24N4O2S [1]. By comparison, structurally related analogs such as N-benzyl-4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (C28H28N4O2S, MW 484.6) and N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide differ in molecular weight and lipophilicity due to variation at the terminal amide substituent. These differences can affect solubility, permeability, and off-target binding, making direct interchange problematic in any assay context.

Research Chemical Procurement Specification Purity

Patent-Based Indication Targeting vs. Non-Selective α1 Agonists

The patent family covering this structural class (US6503935, US20030073850) explicitly claims α1A-adrenoceptor selectivity as a key differentiator from earlier-generation non-selective α1 agonists (phenylpropanolamine, midodrine), which are associated with cardiovascular side effects due to α1B-mediated vasoconstriction [1]. The patent disclosure states that the exemplified compounds were designed to increase urethral smooth muscle tone via α1A activation while minimizing blood pressure effects. Although no quantitative selectivity data for CAS 1207040-83-2 itself are publicly available, the patent's therapeutic rationale establishes the intended differentiation axis for the entire compound class [1].

α1A Selectivity Urinary Incontinence Cardiovascular Safety

Application Scenarios for CAS 1207040-83-2 Based on Available Evidence


α1A-Adrenoceptor Agonist Screening in Urinary Incontinence Models

Based on its structural classification within the Abbott patent family, CAS 1207040-83-2 may be evaluated as a candidate α1A-adrenoceptor agonist in in vitro functional assays (e.g., cloned human α1A, α1B, α1D receptor screens) and ex vivo urethral tissue contraction studies. The patent's therapeutic rationale targets stress urinary incontinence through selective urethral smooth muscle contraction [1].

Structure-Activity Relationship (SAR) Studies on Imidazole-Thioether Linked Benzamides

The compound's thioether-linked benzylcarbamoylmethyl substituent at the imidazole 2-position distinguishes it from the sulfonamide, urea, and carbamate analogs exemplified in the parent patents [1]. It can serve as a key analog in SAR campaigns exploring the impact of linker chemistry on α1A receptor affinity, selectivity, and functional activity.

Chemical Probe for Investigating Thioether Motif Contributions to Metabolic Stability

The thioether (-S-) linkage in CAS 1207040-83-2 provides a site for potential oxidative metabolism (to sulfoxide/sulfone) that differs from the metabolic pathways of sulfonamide or urea linkers. This compound can be used in comparative metabolic stability studies (e.g., liver microsome assays) against analogs with alternative linkers to assess the role of the thioether group in pharmacokinetic optimization [1].

Quote Request

Request a Quote for N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.